molecular formula C19H20O3 B3023743 3'-Carboethoxy-3-(4-methylphenyl)propiophenone CAS No. 898768-61-1

3'-Carboethoxy-3-(4-methylphenyl)propiophenone

Cat. No.: B3023743
CAS No.: 898768-61-1
M. Wt: 296.4 g/mol
InChI Key: QYYJGGNRYLUROP-UHFFFAOYSA-N
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Description

3’-Carboethoxy-3-(4-methylphenyl)propiophenone is a chemical compound that belongs to the class of phenylpropanoids. It has the molecular formula C19H20O3 and a molecular weight of 296.4 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Safety and Hazards

The safety data sheet (SDS) for 3’-Carboethoxy-3-(4-methylphenyl)propiophenone provides important information about the hazards associated with this chemical. Unfortunately, the specific details from the SDS are not available in the search results . It’s always important to handle chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(4-methylphenyl)propiophenone typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acidification to yield the desired product . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of 3’-Carboethoxy-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(4-methylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3’-Carboethoxy-3-(4-methylphenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3’-Carboethoxy-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:

    4’-Carboethoxy-3-(3-methylphenyl)propiophenone: Similar structure but with a different position of the methyl group on the aromatic ring.

    3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone: Contains a methoxy group instead of a methyl group on the aromatic ring.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 3-[3-(4-methylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-6-4-5-16(13-17)18(20)12-11-15-9-7-14(2)8-10-15/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYJGGNRYLUROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644116
Record name Ethyl 3-[3-(4-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-61-1
Record name Ethyl 3-[3-(4-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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